Cas no 117947-29-2 (4-fluoro-2-methyl-N-(propan-2-yl)aniline)

4-fluoro-2-methyl-N-(propan-2-yl)aniline structure
117947-29-2 structure
Product Name:4-fluoro-2-methyl-N-(propan-2-yl)aniline
CAS No:117947-29-2
MF:C10H14FN
MW:167.223266124725
CID:3662106
PubChem ID:28485078
Update Time:2025-04-22

4-fluoro-2-methyl-N-(propan-2-yl)aniline Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 4-fluoro-2-methyl-N-(1-methylethyl)-
    • 4-Fluoro-N-isopropyl-2-methylaniline
    • 4-fluoro-2-methyl-N-(propan-2-yl)aniline
    • DTXSID901245644
    • 4-Fluoro-2-methyl-N-(1-methylethyl)benzenamine
    • 4-fluoro-2-methyl-N-propan-2-ylaniline
    • AKOS000242508
    • A1-16306
    • CS-0277224
    • SCHEMBL14017786
    • 117947-29-2
    • EN300-164271
    • Inchi: 1S/C10H14FN/c1-7(2)12-10-5-4-9(11)6-8(10)3/h4-7,12H,1-3H3
    • InChI Key: XVQHVNWXTDOLQR-UHFFFAOYSA-N
    • SMILES: C1(NC(C)C)=CC=C(F)C=C1C

Computed Properties

  • Exact Mass: 167.111027613Da
  • Monoisotopic Mass: 167.111027613Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 136
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 12Ų

4-fluoro-2-methyl-N-(propan-2-yl)aniline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
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Enamine
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